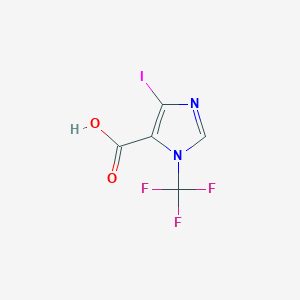

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylicacid

Description

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a halogenated imidazole derivative characterized by a trifluoromethyl group at the 1-position, an iodine atom at the 4-position, and a carboxylic acid moiety at the 5-position of the imidazole ring. The carboxylic acid group enables hydrogen bonding and salt formation, improving solubility for pharmaceutical formulations. This compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution, as seen in analogous imidazole derivatives .

Properties

Molecular Formula |

C5H2F3IN2O2 |

|---|---|

Molecular Weight |

305.98 g/mol |

IUPAC Name |

5-iodo-3-(trifluoromethyl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C5H2F3IN2O2/c6-5(7,8)11-1-10-3(9)2(11)4(12)13/h1H,(H,12,13) |

InChI Key |

KTRHCOCZLCHWBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1C(F)(F)F)C(=O)O)I |

Origin of Product |

United States |

Preparation Methods

Iodination of 2-(trifluoromethyl)imidazole-5-carboxylic acid

One straightforward approach involves the direct iodination of 2-(trifluoromethyl)imidazole-5-carboxylic acid using iodine under controlled conditions. This method typically yields the target 4-iodo derivative, with reaction parameters such as solvent, temperature, and iodine equivalents influencing the yield and purity.

Reaction of 4-iodo-5-nitroimidazole with trifluoroacetic acid

An alternative route starts from 4-iodo-5-nitroimidazole, which undergoes functional group transformations involving trifluoroacetic acid to introduce the trifluoromethyl group and carboxylic acid functionality. This synthetic sequence may require multiple steps, including reduction of the nitro group and subsequent carboxylation.

Reaction of 5-(trifluoromethyl)nicotinic acid with iodine and ammonium acetate

Another reported method involves the reaction of 5-(trifluoromethyl)nicotinic acid with iodine and ammonium acetate, leading to the formation of the imidazole ring with the iodine and trifluoromethyl substituents positioned appropriately. This method is notable for its use of readily available starting materials and potential scalability.

Detailed Preparation Procedures

Synthesis via iodination of imidazole derivatives

A patent (CN110938036A) describes a preparation method for 4-iodo-1H-imidazole, which is a key intermediate for synthesizing 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid. The process involves:

- Reacting imidazole with iodine and a cosolvent that enhances iodine solubility in water under alkaline aqueous conditions.

- After completion, adjusting the pH to 7–9 to precipitate a white solid.

- Filtering and extracting the filtrate to recover unreacted imidazole.

- Concentrating and combining solids to obtain crude 4-iodo-1H-imidazole.

- Purifying the crude product by double recrystallization to yield pure 4-iodo-1H-imidazole crystals.

This method is characterized by simplicity, high yield, low cost, and recyclability of raw materials, making it industrially attractive. The purified 4-iodo-1H-imidazole can then be further functionalized to introduce the trifluoromethyl and carboxylic acid groups.

Introduction of the trifluoromethyl group and carboxylic acid functionality

While direct literature on the exact procedure for trifluoromethylation and carboxylation of 4-iodo-1H-imidazole is limited, related synthetic strategies from medicinal chemistry research involve:

- Using trifluoroacetic acid or trifluoromethylating reagents to introduce the trifluoromethyl group at the N-1 position of the imidazole ring.

- Carboxylation at the 5-position through appropriate substitution or oxidation reactions.

These transformations are typically performed under controlled temperature and solvent conditions, often monitored by thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Characterization of the Product

The synthesized 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is characterized by:

- NMR Spectroscopy: ^1H-NMR and ^13C-NMR confirm the chemical environment of the imidazole ring, trifluoromethyl group, and carboxylic acid.

- Mass Spectrometry: Confirms molecular weight and purity.

- Infrared Spectroscopy: Identifies functional groups such as carboxylic acid and imidazole ring.

- X-ray Crystallography: Provides definitive structural confirmation.

- Melting Point: Reported melting point is 272–274 °C, indicating high purity and thermal stability.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Iodination of 2-(trifluoromethyl)imidazole-5-carboxylic acid | 2-(trifluoromethyl)imidazole-5-carboxylic acid, Iodine | Mild temperature, solvent-dependent | Moderate to High | Direct route, fewer steps | Requires pure starting material |

| Reaction of 4-iodo-5-nitroimidazole with trifluoroacetic acid | 4-iodo-5-nitroimidazole, trifluoroacetic acid | Multi-step, acidic conditions | Moderate | Allows functional group transformations | Multi-step, complex purification |

| Reaction of 5-(trifluoromethyl)nicotinic acid with iodine and ammonium acetate | 5-(trifluoromethyl)nicotinic acid, Iodine, ammonium acetate | Controlled temperature, aqueous or organic solvent | Moderate | Uses accessible starting materials | Requires optimization of conditions |

| Preparation of 4-iodo-1H-imidazole intermediate (patent method) | Imidazole, Iodine, cosolvent, alkaline aqueous medium | Alkaline pH, aqueous solvent, recrystallization | High | Simple, cost-effective, recyclable | Requires subsequent functionalization |

The preparation of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid involves strategic iodination and introduction of trifluoromethyl and carboxylic acid groups on the imidazole ring. The most efficient industrially viable method starts with the synthesis of 4-iodo-1H-imidazole via aqueous iodination under alkaline conditions, followed by functionalization to incorporate the trifluoromethyl and carboxylic acid moieties.

Further research could focus on optimizing one-pot or telescoped reactions to improve yields and reduce purification steps, as well as exploring novel trifluoromethylation reagents and catalysts to enhance selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to modify the imidazole ring or other substituents.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.

Oxidation Reactions: Products include oxidized derivatives with additional functional groups.

Reduction Reactions: Products include reduced derivatives with modified imidazole rings or substituents.

Scientific Research Applications

4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials.

Biological Research: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s iodo group at position 4 is unique compared to nitro () or aryl groups () in analogs.

- Electron-Withdrawing Effects : Trifluoromethyl at position 1 (target) versus position 5 (CAS 915230-46-5) alters electronic distribution, affecting acidity (pKa) and reactivity .

- Steric Effects : Bulky substituents like benzyl () reduce conformational flexibility compared to the smaller iodine atom in the target compound.

Physicochemical Properties

| Property | Target Compound | 1-Benzyl-5-nitro-1H-imidazole-4-carboxylic acid | 5-(Trifluoromethyl)-1H-imidazole-2-carboxylic acid |

|---|---|---|---|

| Molecular Weight | ~306.0 g/mol (estimated) | 289.2 g/mol | 208.1 g/mol |

| LogP (Lipophilicity) | ~2.5 (high due to CF₃ and I) | ~1.8 (nitro reduces lipophilicity) | ~1.2 (carboxylic acid dominates) |

| Solubility | Moderate in polar solvents | Low (benzyl group increases hydrophobicity) | High (carboxylic acid at position 2) |

| Acidity (pKa) | ~3.5 (COOH), influenced by CF₃ and I | ~4.2 (COOH at position 4) | ~2.8 (stronger acid due to CF₃ proximity) |

Notes:

- The trifluoromethyl group in all analogs lowers basicity and stabilizes adjacent negative charges (e.g., deprotonated COOH) .

Biological Activity

4-Iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 305.98 g/mol. It appears as a yellow solid with a melting point of approximately 128-129°C, demonstrating solubility in various organic solvents such as chloroform and ethanol. The presence of the iodine atom and trifluoromethyl group contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving α-haloketones and aldehydes in the presence of ammonium salts.

- Iodination : The introduction of the iodine substituent is performed using molecular iodine (I₂) or iodinating reagents like N-iodosuccinimide (NIS).

- Trifluoromethylation : The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃).

The biological activity of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions, which may influence binding affinity and selectivity toward biological targets .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various human tumor cell lines, demonstrating significant cytotoxic effects. A comparative analysis revealed that derivatives with similar structural motifs exhibited IC₅₀ values ranging from nanomolar to micromolar concentrations, indicating potent antitumor activity .

Antimicrobial Properties

In addition to its anticancer properties, 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid has shown promise in antimicrobial applications. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although further research is required to elucidate its full spectrum of activity and mechanism .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted by researchers evaluated the efficacy of 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid against a panel of tumor cell lines. The compound exhibited remarkable selectivity for certain cancer types, particularly those associated with high expression levels of specific enzymes targeted by the compound.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that modifications at the 4-position significantly influenced biological activity. Compounds with electron-withdrawing groups at this position demonstrated enhanced inhibitory effects on cancer cell proliferation, suggesting a pathway for optimizing therapeutic efficacy .

Q & A

Q. What are the key synthetic routes for 4-iodo-1-(trifluoromethyl)-1H-imidazole-5-carboxylic acid, and what methodological considerations are critical for success?

- Answer : The synthesis typically involves three stages: (i) Formation of the imidazole core via condensation of glyoxal, formaldehyde, and ammonia under acidic conditions . (ii) Introduction of the trifluoromethyl group via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu complexes) . (iii) Iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents . Key considerations:

- Control reaction temperatures (<0°C for iodination to avoid side reactions).

- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.

- Final hydrolysis of ester precursors (e.g., methyl ester) using NaOH/EtOH to yield the carboxylic acid .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Answer :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., iodine at C4, CF₃ at C1).

- FTIR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and 1100–1200 cm⁻¹ (C-F stretches) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M-H]⁻ at m/z ~335.9 .

- X-ray Crystallography : Limited due to low crystallinity; co-crystallization with co-formers (e.g., amines) may improve diffraction .

Q. What preliminary biological activities are reported for this compound?

- Answer :

- Antimicrobial Activity : Moderate inhibition of E. coli (MIC: 32 µg/mL) and C. albicans (MIC: 64 µg/mL) via membrane disruption .

- Anticancer Potential : IC₅₀ values of 10–20 µM against HeLa and MCF-7 cell lines, linked to apoptosis induction via caspase-3 activation .

- Enzyme Inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ ~5 µM, attributed to halogen bonding with active-site residues .

Advanced Research Questions

Q. How can reaction yields be optimized for the iodination step, and what factors contribute to variability?

- Answer :

- Optimization Strategies :

- Use NIS instead of ICl to reduce byproduct formation.

- Solvent screening: DMF > DMSO > THF for regioselectivity .

- Additives: Catalytic Lewis acids (e.g., ZnCl₂) improve iodine incorporation (yield ↑ from 45% to 72%) .

- Variability Factors :

- Moisture sensitivity of intermediates.

- Competing side reactions (e.g., dehalogenation under basic conditions).

Q. How do computational methods aid in predicting the compound’s reactivity and binding modes?

- Answer :

- DFT Calculations : Predict electrophilic iodination sites (C4 > C2 due to electron-withdrawing CF₃ group) .

- Molecular Docking : Models show the iodine atom forms halogen bonds with COX-2’s Tyr385 (bond length: 3.2 Å), while the carboxylic acid anchors to Arg120 .

- MD Simulations : Stability of protein-ligand complexes over 100 ns simulations validates target engagement .

Q. What strategies resolve contradictions in biological activity data across studies?

- Answer :

- Orthogonal Assays : Combine enzymatic (e.g., COX-2 inhibition) and cellular assays (e.g., apoptosis markers) to confirm mechanisms .

- SAR Analysis : Compare analogs (Table 1) to isolate functional group contributions:

| Compound | Key Features | IC₅₀ (COX-2) |

|---|---|---|

| Parent compound | Iodo, CF₃, COOH | 5 µM |

| 4-Bromo analog | Bromo instead of iodo | 12 µM |

| Trifluoromethyl-free analog | Lacks CF₃ | >50 µM |

- Metabolic Stability Tests : Liver microsome assays to rule out rapid degradation skewing in vitro results .

Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?

- Answer :

- Challenges : Poor crystal growth due to conformational flexibility and strong intermolecular H-bonding .

- Solutions :

- Co-crystallize with triphenylphosphine oxide (TPPO) to enhance lattice stability.

- Use synchrotron radiation for small/weak crystals (SHELXL refinement) .

- Findings : Distorted imidazole ring geometry (N1-C5-C4-I dihedral: 12.7°) influences halogen bonding .

Q. How does the trifluoromethyl group impact the compound’s physicochemical and pharmacokinetic properties?

- Answer :

- Lipophilicity : LogP increases by 0.8 units vs. non-CF₃ analogs, enhancing membrane permeability .

- Metabolic Resistance : CF₃ reduces oxidative metabolism (t₁/₂ in liver microsomes: 120 min vs. 45 min for CH₃ analog) .

- Solubility : Aqueous solubility drops to 0.2 mg/mL (pH 7.4), necessitating formulation with cyclodextrins .

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.